8-chlorotheophylline is 1,3-Dimethylxanthine in which the hydrogen at position 8 is substituted by chlorine. It has a role as a central nervous system stimulant. It is a member of purines and an organochlorine compound. It is a conjugate acid of an 8-chlorotheophylline(1-).
8-Chlorotheophylline is a stimulant drug of the xanthine chemical class, with physiological effects similar to caffeine. Its main use is in combination with [Diphenhydramine] as the antiemetic drug [Dimenhydrinate]. The stimulant properties of 8-chlorotheophylline are thought to ward off the drowsiness caused by diphenhydramine's anti-histamine activity in the central nervous system. 8-chlorotheophylline produces a number of effects including nervousness, restlessness, insomnia, headache, and nausea, which are primarily attributed to its ability to block the adenosine receptor. Because adenosine causes a decrease in neuronal firing, blockade of the adenosine receptor causes the reverse effect resulting in excitation.
8-Chlorotheophylline
CAS No.: 85-18-7
Cat. No.: VC21133424
Molecular Formula: C7H7ClN4O2
Molecular Weight: 214.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85-18-7 |
|---|---|
| Molecular Formula | C7H7ClN4O2 |
| Molecular Weight | 214.61 g/mol |
| IUPAC Name | 8-chloro-1,3-dimethyl-7H-purine-2,6-dione |
| Standard InChI | InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10) |
| Standard InChI Key | RYIGNEOBDRVTHA-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl |
Introduction
Chemical Identity and Structure
8-Chlorotheophylline (CAS No. 85-18-7) is defined as a 1,3-dimethylxanthine in which the hydrogen at position 8 is substituted by chlorine . The compound belongs to the class of organic compounds known as xanthines, which are purine derivatives with ketone groups conjugated at carbons 2 and 6 of the purine moiety . Its molecular formula is C7H7ClN4O2 with a molecular weight of 214.61 g/mol .
Nomenclature and Identification
The compound is identified by several names in scientific literature:
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IUPAC name: 8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Registry numbers: CAS 85-18-7, Reaxys Registry Number 203068
The compound can be uniquely identified through its molecular identifiers:
Physical and Chemical Properties
Physical Properties
8-Chlorotheophylline exists as a white to light yellow crystalline powder with the following physical characteristics:
| Property | Value |
|---|---|
| Physical state | Solid |
| Appearance | White to Off-White |
| Melting point | 290°C (dec.) |
| Boiling point | 455.0±55.0°C (Predicted) |
| Density | 1.8869 (rough estimate) |
| Refractive index | 1.5560 (estimate) |
The compound is typically stored under inert atmosphere at 2-8°C to maintain stability .
Chemical Properties
The chemical behavior of 8-Chlorotheophylline includes:
| Property | Value |
|---|---|
| Solubility | Soluble in sodium hydroxide; Slightly soluble in water |
| pKa | 5.28 (Uncertain) |
| Net charge | 0 |
| Monoisotopic mass | 214.02575 |
The compound can form a conjugate base known as 8-chlorotheophylline(1-) when it loses a proton, demonstrating its acid-base properties .
Synthesis Methods
The preparation of 8-Chlorotheophylline has been documented in scientific literature, with a notable method described in Chinese patent CN103360394B .
Synthetic Pathway
According to the patented method, 8-Chlorotheophylline can be synthesized through chlorination of theophylline:
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Theophylline serves as the starting material
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N-chlorosuccinimide (NCS) is added in a molar ratio of 1:0.1-0.2
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The reaction is monitored using thin-layer chromatography until the raw material spot disappears
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The pH is controlled between 6-7
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After cooling to room temperature, solid separates out as crude 8-Chlorotheophylline
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Purification involves dissolving in 5% NaOH solution at 60-80°C, followed by acidification with 10% dilute hydrochloric acid to pH 3-3.5, causing precipitation of the pure product
The reaction progress can be monitored by thin-layer chromatography, where theophylline has an Rf value of 0.65 and 8-Chlorotheophylline has an Rf value of 0.40 .
Pharmacological Properties
Central Nervous System Effects
8-Chlorotheophylline is classified as a central nervous system stimulant, defined as "any drug that enhances the activity of the central nervous system" . This classification places it alongside other xanthine derivatives like caffeine and theophylline, although with distinct pharmacological characteristics.
Cardiac Activity
Research comparing theophylline and 8-chlorotheophylline has provided significant insights into their respective cardiac activities:
Applications and Uses
Pharmaceutical Applications
The primary documented use of 8-Chlorotheophylline is as a binding agent to form stable salts of pharmaceutical drugs . This application takes advantage of its chemical properties to improve formulation characteristics, stability, and bioavailability of active pharmaceutical ingredients.
Research Applications
As a structural analog of theophylline with distinct pharmacological properties, 8-chlorotheophylline serves as an important research tool for investigating structure-activity relationships among xanthine derivatives. The compound's documented effects on cardiac function and central nervous system activity make it valuable for comparative pharmacological studies .
Structure-Activity Relationship
The relationship between 8-chlorotheophylline's structure and its biological activity demonstrates important principles in medicinal chemistry:
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The chlorine substitution at position 8 significantly alters the compound's physicochemical properties compared to theophylline, particularly affecting its pKa and ionization behavior .
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These changes in physicochemical properties translate to altered pharmacological activities, particularly regarding inotropic potency and central nervous system effects .
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The research findings suggest that the proportion of drug existing in the nonionized form under physiological conditions is a critical determinant of biological activity for xanthine derivatives .
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The structural modification creates distinct binding characteristics that allow 8-chlorotheophylline to function effectively as a binding agent for pharmaceutical formulations .
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